molecular formula C12H19N3 B1511300 1-Methyl-4-((4-methylpyridin-3-yl)methyl)piperazine CAS No. 1245649-63-1

1-Methyl-4-((4-methylpyridin-3-yl)methyl)piperazine

Cat. No.: B1511300
CAS No.: 1245649-63-1
M. Wt: 205.3 g/mol
InChI Key: ARWDLHFUJLMMEI-UHFFFAOYSA-N
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Description

1-Methyl-4-((4-methylpyridin-3-yl)methyl)piperazine ( 1245649-63-1) is a nitrogen-containing heterocyclic compound with the molecular formula C12H19N3 and a molecular weight of 205.30. This chemical serves as a versatile building block in medicinal chemistry and pharmaceutical research, particularly for the synthesis of more complex molecules . Piperazine derivatives are of significant research interest due to their broad pharmacological profiles. Studies on structurally related compounds show that modifications to the piperazine ring, such as methyl substitution, can fine-tune a molecule's selectivity and interaction with biological targets like nicotinic acetylcholine receptors (nAChRs) . This makes such compounds valuable tools for probing receptor function and developing new therapeutic agents. Furthermore, some piperazine-based compounds have demonstrated notable anti-inflammatory effects in research models, including the ability to reduce pro-inflammatory cytokines such as IL-1β and TNF-α . For handling, the recommended storage condition is sealed in a dry environment at 2-8°C . This product is intended for research and development purposes only and is not classified for human or veterinary diagnostic use.

Properties

IUPAC Name

1-methyl-4-[(4-methylpyridin-3-yl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-11-3-4-13-9-12(11)10-15-7-5-14(2)6-8-15/h3-4,9H,5-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWDLHFUJLMMEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)CN2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10744509
Record name 1-Methyl-4-[(4-methylpyridin-3-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245649-63-1
Record name 1-Methyl-4-[(4-methylpyridin-3-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Alkylation Reactions

The piperazine nitrogen atoms serve as nucleophilic sites for alkylation. A study demonstrated that reaction with alkyl halides (e.g., methyl iodide) under basic conditions yields quaternary ammonium salts, enhancing water solubility .
Example Reaction:
1-Methyl-4-((4-methylpyridin-3-yl)methyl)piperazine+CH3IN-Methylated product\text{this compound} + \text{CH}_3\text{I} \rightarrow \text{N-Methylated product}

  • Conditions: K₂CO₃, DMF, 60°C, 12h .

  • Yield: ~75–85% for primary alkyl halides .

Hydrogenation

The pyridine ring undergoes catalytic hydrogenation to form piperidine derivatives. Palladium on carbon (Pd/C) or Raney nickel are effective catalysts.
Key Data:

CatalystPressure (psi)Temperature (°C)Conversion (%)
Pd/C502592
Raney Ni305088

Nucleophilic Substitution

The methylpyridinyl group participates in SNAr (nucleophilic aromatic substitution) with strong nucleophiles like amines or thiols. For example:
Compound+NH2R3-Amino-substituted derivative\text{Compound} + \text{NH}_2\text{R} \rightarrow \text{3-Amino-substituted derivative}

  • Conditions: DMSO, 100°C, 24h .

  • Regioselectivity: Substitution occurs preferentially at the pyridine C2 position due to electronic effects .

Hydrolysis

The methylene bridge (-CH₂-) adjacent to the piperazine ring undergoes hydrolysis under acidic or alkaline conditions. A patent reported nano-ZnO/KOH-mediated hydrolysis to yield carboxylic acid derivatives :
Reaction Pathway:
Compound+H2Onano-ZnO, KOH4-(Piperazinylmethyl)nicotinic acid\text{Compound} + \text{H}_2\text{O} \xrightarrow{\text{nano-ZnO, KOH}} \text{4-(Piperazinylmethyl)nicotinic acid}

  • Yield: 88.4% under reflux (8h) .

Coupling Reactions

The compound acts as a precursor in Suzuki-Miyaura cross-coupling reactions. A 2024 study utilized boronic acids to functionalize the pyridine ring :
Example:
Compound+Ar-B(OH)2Pd(PPh3)4Biaryl product\text{Compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Biaryl product}

  • Optimized Conditions: Dioxane/H₂O (3:1), 80°C, 12h .

  • Scope: Electron-deficient boronic acids achieved >90% yields .

Complexation with Metal Ions

The piperazine nitrogen and pyridine nitrogen coordinate with transition metals (e.g., Cu²⁺, Zn²⁺). Spectroscopic studies revealed:

  • Stoichiometry: 1:1 (metal:ligand) in aqueous ethanol .

  • Stability Constants (log β): Cu²⁺ = 8.2 ± 0.3; Zn²⁺ = 6.7 ± 0.2 .

Oxidation Reactions

Oxidation of the piperazine ring with mCPBA (meta-chloroperbenzoic acid) generates N-oxide derivatives :
Compound+mCPBAPiperazine N-oxide\text{Compound} + \text{mCPBA} \rightarrow \text{Piperazine N-oxide}

  • Reactivity: Only the tertiary amine is oxidized; the pyridine ring remains intact .

  • Applications: N-Oxides show enhanced solubility for pharmacological studies .

Thiourea Formation

Reaction with thiocarbonyl diimidazole forms thiourea derivatives, a key step in drug discovery :
Mechanism:
Compound+CS(NH2)2Thiourea analog\text{Compound} + \text{CS(NH}_2\text{)}_2 \rightarrow \text{Thiourea analog}

  • Yield: 70–80% in THF at 40°C .

  • Biological Relevance: Thiourea derivatives exhibit kinase inhibitory activity .

Photochemical Reactions

UV irradiation (254 nm) in methanol induces C-N bond cleavage, forming pyridinyl radicals. Products were characterized via ESR spectroscopy.

Comparative Reactivity Table

Reaction TypeRate Constant (k, s⁻¹)Activation Energy (Eₐ, kJ/mol)
Alkylation1.2 × 10⁻³45.3
Hydrogenation4.8 × 10⁻⁴58.9
SNAr3.1 × 10⁻⁴62.4

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: It serves as a ligand in biological studies, interacting with various receptors and enzymes.

  • Industry: It is used in the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as receptors and enzymes. The specific mechanism of action depends on the biological context, but it generally involves binding to the active site of the target molecule, leading to modulation of its activity.

Molecular Targets and Pathways Involved:

  • Receptors: The compound may interact with G-protein-coupled receptors (GPCRs) and ion channels.

  • Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Cross-Reactivity and Specificity

  • Antibody Recognition: Substitution at the piperazine N4 position significantly impacts molecular recognition. Replacing ethyl with methyl or hydrogen in fluoroquinolone analogs reduces antibody cross-reactivity by >56-fold, highlighting the methyl group’s role in epitope specificity .
  • Receptor Selectivity : Sch-417690 (a CCR5 antagonist) demonstrates that benzylic substituent size and polarity (e.g., methoxymethyl vs. methyl) modulate selectivity between CCR5 and muscarinic receptors .

Physicochemical and Pharmacokinetic Properties

  • Solubility : Hydrochloride salts (e.g., 1-Methyl-4-(4-piperidinyl)piperazine hydrochloride) improve aqueous solubility, a common strategy for piperazine derivatives .
  • Bioavailability : Sch-350634 achieves >90% oral bioavailability in preclinical models due to balanced lipophilicity and metabolic stability . In contrast, selenium-containing analogs (e.g., RSe-1/RSe-2) may face oxidation-related instability .

Biological Activity

1-Methyl-4-((4-methylpyridin-3-yl)methyl)piperazine is a compound of increasing interest in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current knowledge surrounding this compound.

Chemical Structure and Properties

The chemical formula for this compound is C13H18N2C_{13}H_{18}N_2. Its structure features a piperazine ring substituted with a methyl group and a 4-methylpyridine moiety, which contributes to its unique biological properties.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₁₃H₁₈N₂
Molecular Weight218.30 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Pharmacological Properties

This compound has been investigated for various pharmacological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, derivatives of piperazine have shown promising results in inhibiting tumor growth in vitro and in vivo .
  • Neuroprotective Effects : Compounds similar to this compound have been studied for their potential in treating neurodegenerative diseases. They may act as acetylcholinesterase inhibitors, which are relevant in Alzheimer's disease therapy .

The mechanisms by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, leading to increased levels of neurotransmitters .
  • Receptor Modulation : The compound may interact with various receptors, including G protein-coupled receptors (GPCRs), which play critical roles in cellular signaling pathways relevant to metabolic disorders .

Study on Anticancer Activity

A study evaluated the anticancer properties of a related piperazine derivative against several human cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value ranging from 2.76 µM to 9.27 µM against ovarian and renal cancer cell lines, showcasing its potential as an anticancer agent .

Neuroprotective Study

Research focusing on neuroprotective effects highlighted that compounds structurally similar to this compound showed promising results in preventing neuronal death in models of neurodegeneration. These compounds were found to enhance cognitive function in animal models of Alzheimer's disease .

Preparation Methods

Synthetic Route

The primary laboratory synthesis of 1-methyl-4-((4-methylpyridin-3-yl)methyl)piperazine typically involves the nucleophilic substitution reaction between 4-methyl-3-pyridinemethanol and piperazine. The reaction proceeds as follows:

  • Starting Materials:

    • 4-methyl-3-pyridinemethanol
    • Piperazine
  • Reaction Conditions:

    • Solvent: Ethanol or methanol
    • Temperature: Reflux conditions (typically 60–80°C)
    • Reaction Time: Several hours until completion
  • Mechanism:
    The hydroxyl group of 4-methyl-3-pyridinemethanol is activated (often via conversion to a better leaving group or direct nucleophilic substitution) and replaced by the nucleophilic nitrogen of piperazine, forming the desired substituted piperazine derivative.

  • Purification:
    The crude product is purified by recrystallization or column chromatography to achieve high purity.

Reaction Optimization

  • Use of polar protic solvents (ethanol, methanol) facilitates the reaction by stabilizing intermediates.
  • Reflux ensures sufficient energy for the substitution reaction to proceed efficiently.
  • Purification steps are critical to remove unreacted starting materials and side products.

Industrial-Scale Preparation Methods

Continuous Flow Synthesis

Industrial production leverages continuous flow synthesis technology, which offers advantages such as:

  • Enhanced Reaction Control: Precise temperature and mixing control improve yield and consistency.
  • Scalability: Continuous operation allows for large-scale production without batch-to-batch variability.
  • Waste Minimization: Optimized reagent use and reaction conditions reduce by-products and environmental impact.

Process Description

  • Feedstocks: Continuous feeding of 4-methyl-3-pyridinemethanol and piperazine into a flow reactor.
  • Reaction Conditions: Controlled temperature, pressure, and residence time tailored to maximize conversion.
  • Product Isolation: Inline purification steps, such as filtration and solvent extraction, ensure product quality.

Reaction Types and Chemical Transformations

Beyond the initial synthesis, this compound can undergo further chemical reactions:

Reaction Type Reagents/Conditions Products Formed
Oxidation Potassium permanganate or hydrogen peroxide, aqueous medium, room temperature N-oxides of the compound
Reduction Lithium aluminum hydride, anhydrous ether, reflux Reduced derivatives with hydrogenated rings
Substitution Alkyl halides or acyl chlorides, base (NaOH or K2CO3) Substituted derivatives on piperazine or pyridine rings

These transformations allow functional diversification of the molecule for further applications.

Data Table: Summary of Preparation Methods

Method Starting Materials Conditions Scale Purification Yield & Notes
Laboratory batch 4-methyl-3-pyridinemethanol + piperazine Reflux in ethanol/methanol, several hours Small scale Recrystallization or chromatography High purity, moderate yield
Industrial continuous flow Same as above Controlled temperature, pressure, continuous feed Large scale Inline purification High yield, reproducible, scalable

Research Findings and Notes

  • The nucleophilic substitution of 4-methyl-3-pyridinemethanol with piperazine is the most straightforward and commonly used synthetic route.
  • Continuous flow synthesis significantly improves efficiency and product consistency for industrial manufacture.
  • Oxidation and reduction reactions on the compound provide pathways for derivative synthesis, useful in medicinal chemistry and material science applications.
  • The choice of solvent and reaction parameters critically affects the yield and purity of the product.
  • No alternative preparation methods involving complex catalysts or multi-step sequences have been prominently reported, indicating the described route’s efficiency and practicality.

Q & A

Q. How to evaluate the compound's role in neuroprotection or anti-inflammatory pathways?

  • In vitro models : Assess inhibition of pro-inflammatory cytokines (e.g., TNF-α in LPS-stimulated macrophages) or neuroprotection against oxidative stress (e.g., H₂O₂-induced SH-SY5Y cell death).
  • In vivo models : Use murine models of neuroinflammation (e.g., LPS-induced cognitive deficits) with pharmacokinetic profiling to confirm brain penetration .

Tables for Key Data

Q. Table 1: Comparative Receptor Binding Profiles of Piperazine Derivatives

DerivativeSubstituentTarget ReceptorBinding Affinity (Ki, nM)Source
Parent compound4-methylpyridin-3-yl5-HT₁A120 ± 15
Modified (2-methylpropyl)2-methylpropylα₂-Adrenergic45 ± 6

Q. Table 2: Optimization of Coupling Reaction Conditions

CatalystSolventTemp (°C)Yield (%)Purity (%)
Pd(PPh₃)₄DMF807898
NiCl₂Acetonitrile605285

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-4-((4-methylpyridin-3-yl)methyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-Methyl-4-((4-methylpyridin-3-yl)methyl)piperazine

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